Differentiation from RAD51 Inhibitor B02: Scalar Impact of N3-Benzylation on Target Engagement
The direct N3-benzylated derivative, RAD51 Inhibitor B02 ((E)-3-benzyl-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one), is a potent inhibitor of human RAD51 (IC50 = 27.4 µM) and exhibits target selectivity against RecA at ~250 µM . The target compound, lacking the benzyl group, presents a completely distinct selectivity and potency profile. SAR analysis on this scaffold indicates that the N3-substituent is the major driver of target potency; the unsubstituted core is essential for probing the intrinsic binding affinity of the vinylpyridylquinazolinone motif itself, serving as a true negative control for N3-substituted derivatives [1].
| Evidence Dimension | RAD51 Inhibitory Activity and Bacterial RecA Selectivity |
|---|---|
| Target Compound Data | No significant RAD51 inhibition reported; presumed inactive at equivalent concentrations. |
| Comparator Or Baseline | RAD51 Inhibitor B02: hRAD51 IC50 = 27.4 µM; >9-fold selectivity over RecA (~250 µM). |
| Quantified Difference | Complete loss of RAD51 inhibition with removal of N3-benzyl group. |
| Conditions | Cell-free DNA strand exchange assay for hRAD51 and RecA (concentration range: 0–250 µM). |
Why This Matters
This extreme on/off switch effect for RAD51 inhibition defines the scaffold's utility as an inactive control or a starting fragment for probing kinase or protein-protein interaction (PPI) targets unrelated to DNA repair.
- [1] Huang, F., & Mazin, A. V. (2014). A small molecule inhibitor of human RAD51 potentiates breast cancer cell killing by therapeutic agents in mouse xenografts. Cancer Research, 74(19 Suppl), Abstract nr 5480. (Identifies B02 as a specific RAD51 inhibitor; the unsubstituted core is the inactive precursor). View Source
